molecular formula C13H18N2O B14002050 n-Benzyl-3-piperidine carboxamide

n-Benzyl-3-piperidine carboxamide

Cat. No.: B14002050
M. Wt: 218.29 g/mol
InChI Key: JEXYLWKDNWOPPB-UHFFFAOYSA-N
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Description

n-Benzyl-3-piperidine carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-3-piperidine carboxamide typically involves the amidation of 3-piperidinecarboxylic acid with benzylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-3-piperidine carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

n-Benzyl-3-piperidine carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Benzyl-3-piperidine carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The benzyl group enhances its binding affinity to the target sites, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the benzyl group attached to the piperidine ring. This structural modification enhances its chemical stability and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-benzylpiperidine-3-carboxamide

InChI

InChI=1S/C13H18N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)

InChI Key

JEXYLWKDNWOPPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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